BI 2536

Catalog No.
S521131
CAS No.
755038-02-9
M.F
C28H39N7O3
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI 2536

CAS Number

755038-02-9

Product Name

BI 2536

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C28H39N7O3

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1

InChI Key

XQVVPGYIWAGRNI-JOCHJYFZSA-N

SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

BI 2536, BI-2536, BI2536

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Description

The exact mass of the compound 4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide is 521.31144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases:

    • BI 2536 is referenced in several chemical databases, such as PubChem [] and ChemSpider []. These entries provide information on the compound's structure, properties, and identifiers but do not discuss its scientific research applications.
  • Limited Literature Search:

    • A search of scientific literature databases yielded no published research directly investigating BI 2536's properties or potential applications.

Further investigation might be possible through patent databases or by contacting the compound's originator (if known).

  • The presence of a pteridine ring suggests a possible link to folate metabolism or signaling pathways
  • The methoxy and methylpiperidinyl groups might indicate interactions with specific enzymes or receptors

BI 2536 is a small-molecule inhibitor specifically targeting polo-like kinase 1, a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. The chemical formula for BI 2536 is C28H39N7O3, with a molecular weight of approximately 521.67 g/mol. It exhibits high potency as an ATP-competitive inhibitor, with an inhibitory concentration (IC50) of around 0.83 nM, demonstrating over 1,000-fold selectivity against other kinases .

BI 2536 primarily functions by inhibiting the activity of polo-like kinase 1, leading to mitotic arrest and subsequent apoptosis in cancer cells. Upon binding to the ATP-binding site of polo-like kinase 1, BI 2536 disrupts the phosphorylation of key substrates involved in cell cycle progression. This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle, characterized by abnormal mitotic figures and increased levels of phosphohistone H3, a marker for mitotic cells .

The biological activity of BI 2536 has been extensively studied in various human cancer cell lines. It has been shown to induce significant apoptosis and inhibit cell proliferation across more than 20 tumor types, including cervical adenocarcinoma and colon carcinoma. The compound effectively causes a mitotic arrest at low nanomolar concentrations and has demonstrated anti-tumor efficacy in vivo, leading to tumor regression in xenograft models .

The synthesis of BI 2536 involves several steps typical for the development of small-molecule inhibitors. While specific synthetic routes are proprietary, general methods include:

  • Formation of Key Intermediates: Starting materials are reacted to form key intermediates through standard organic reactions such as amination and acylation.
  • Cyclization: Intermediates undergo cyclization reactions to form the bicyclic structure characteristic of BI 2536.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure high purity suitable for biological testing .

BI 2536 is primarily investigated for its potential as an anti-cancer therapeutic agent. Its applications include:

  • Cancer Treatment: Targeting various malignancies through its mechanism of action on polo-like kinase 1.
  • Research Tool: Used in studies to elucidate the roles of polo-like kinase in cell cycle regulation and cancer biology.
  • Clinical Trials: Currently under investigation in clinical settings for efficacy against advanced or metastatic non-small cell lung cancer .

Interaction studies have revealed that BI 2536 not only inhibits polo-like kinase 1 but also affects other cellular pathways indirectly:

  • Bromodomain 4 Inhibition: BI 2536 has been shown to inhibit bromodomain 4 with a dissociation constant (Kd) of approximately 37 nM, which may contribute to its anti-cancer effects by suppressing c-Myc expression .
  • Cell Cycle Regulation: It influences various proteins involved in cell cycle checkpoints and DNA damage response pathways, further highlighting its potential as a multi-targeted therapeutic agent .

Several compounds share structural or functional similarities with BI 2536. Below is a comparison highlighting their uniqueness:

Compound NameTarget KinaseIC50 (nM)Unique Features
BI 6727Polo-like kinase 1~0.5Dual inhibition of polo-like kinases
GSK461364Polo-like kinase 1~0.5Selective for polo-like kinases with distinct pharmacokinetics
CCT129202Polo-like kinase 1~10Induces apoptosis via different signaling pathways
RigosertibPolo-like kinase 1~100Targets multiple kinases involved in mitosis

BI 2536 stands out due to its exceptional potency and selectivity against polo-like kinase 1 compared to these similar compounds, making it a valuable candidate for further development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

521.31143813 g/mol

Monoisotopic Mass

521.31143813 g/mol

Heavy Atom Count

38

Appearance

Off-white to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4LJG22T9C6

Other CAS

755038-02-9

Wikipedia

Bi-2536

Dates

Modify: 2023-08-15
1: Müller-Tidow C, Bug G, Lübbert M, Krämer A, Krauter J, Valent P, Nachbaur D, Berdel WE, Ottmann OG, Fritsch H, Munzert G, Garin-Chesa P, Fleischer F, Taube T, Döhner H. A randomized, open-label, phase I/II trial to investigate the maximum tolerated dose of the Polo-like kinase inhibitor BI 2536 in elderly patients with refractory/relapsed acute myeloid leukaemia. Br J Haematol. 2013 Oct;163(2):214-22. doi: 10.1111/bjh.12518. Epub 2013 Aug 16. PubMed PMID: 24033250.
2: Wu CP, Hsiao SH, Sim HM, Luo SY, Tuo WC, Cheng HW, Li YQ, Huang YH, Ambudkar SV. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1. Biochem Pharmacol. 2013 Oct 1;86(7):904-13. doi: 10.1016/j.bcp.2013.08.004. Epub 2013 Aug 17. PubMed PMID: 23962445; PubMed Central PMCID: PMC3791609.
3: Vose JM, Friedberg JW, Waller EK, Cheson BD, Juvvigunta V, Fritsch H, Petit C, Munzert G, Younes A. The Plk1 inhibitor BI 2536 in patients with refractory or relapsed non-Hodgkin lymphoma: a phase I, open-label, single dose-escalation study. Leuk Lymphoma. 2013 Apr;54(4):708-13. doi: 10.3109/10428194.2012.729833. Epub 2012 Oct 4. PubMed PMID: 22978685.
4: Haupenthal J, Bihrer V, Korkusuz H, Kollmar O, Schmithals C, Kriener S, Engels K, Pleli T, Benz A, Canamero M, Longerich T, Kronenberger B, Richter S, Waidmann O, Vogl TJ, Zeuzem S, Piiper A. Reduced efficacy of the Plk1 inhibitor BI 2536 on the progression of hepatocellular carcinoma due to low intratumoral drug levels. Neoplasia. 2012 May;14(5):410-9. PubMed PMID: 22745587; PubMed Central PMCID: PMC3384428.
5: Mross K, Dittrich C, Aulitzky WE, Strumberg D, Schutte J, Schmid RM, Hollerbach S, Merger M, Munzert G, Fleischer F, Scheulen ME. A randomised phase II trial of the Polo-like kinase inhibitor BI 2536 in chemo-naïve patients with unresectable exocrine adenocarcinoma of the pancreas - a study within the Central European Society Anticancer Drug Research (CESAR) collaborative network. Br J Cancer. 2012 Jul 10;107(2):280-6. doi: 10.1038/bjc.2012.257. Epub 2012 Jun 14. PubMed PMID: 22699824; PubMed Central PMCID: PMC3394983.
6: Ellis PM, Chu QS, Leighl N, Laurie SA, Fritsch H, Gaschler-Markefski B, Gyorffy S, Munzert G. A phase I open-label dose-escalation study of intravenous BI 2536 together with pemetrexed in previously treated patients with non-small-cell lung cancer. Clin Lung Cancer. 2013 Jan;14(1):19-27. doi: 10.1016/j.cllc.2012.04.003. Epub 2012 Jun 1. PubMed PMID: 22658814.
7: de Oliveira JC, Brassesco MS, Pezuk JA, Morales AG, Valera ET, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. In vitro PLK1 inhibition by BI 2536 decreases proliferation and induces cell-cycle arrest in melanoma cells. J Drugs Dermatol. 2012 May;11(5):587-92. PubMed PMID: 22527426.
8: Frost A, Mross K, Steinbild S, Hedbom S, Unger C, Kaiser R, Trommeshauser D, Munzert G. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours. Curr Oncol. 2012 Feb;19(1):e28-35. doi: 10.3747/co.19.866. PubMed PMID: 22328845; PubMed Central PMCID: PMC3267594.
9: Pezuk JA, Brassesco MS, Oliveira JC, Morales AG, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. Antiproliferative in vitro effects of BI 2536-mediated PLK1 inhibition on cervical adenocarcinoma cells. Clin Exp Med. 2013 Feb;13(1):75-80. doi: 10.1007/s10238-011-0166-1. Epub 2011 Nov 12. PubMed PMID: 22080235.
10: Morales AG, Brassesco MS, Pezuk JA, Oliveira JC, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. BI 2536-mediated PLK1 inhibition suppresses HOS and MG-63 osteosarcoma cell line growth and clonogenicity. Anticancer Drugs. 2011 Nov;22(10):995-1001. doi: 10.1097/CAD.0b013e32834a16d4. PubMed PMID: 21822121.

Explore Compound Types